Carsatrin

Sodium channel pharmacology Stereoselectivity Electrophysiology

Carsatrin is the definitive sodium channel-dependent positive inotrope for cardiovascular research. Unlike PDE3 inhibitors (milrinone, amrinone) that trigger pro-arrhythmic calcium overload, Carsatrin increases contractility exclusively via sodium channel agonism—TTX-sensitive but adrenergic-independent. The (S)-enantiomer enhances Iₙₐ at 0.1–1 μM; the (R)-enantiomer serves as an inert negative control. Carsatrin prolongs APD₉₀ by ~45% via late sodium current without altering blood pressure or heart rate. Ideal for isolating cAMP-independent inotropic mechanisms. Order racemate or enantiopure forms to dissect sodium channel contributions to cardiac contractility and repolarization.

Molecular Formula C25H26F2N6OS
Molecular Weight 496.6 g/mol
CAS No. 125363-87-3
Cat. No. B137207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarsatrin
CAS125363-87-3
Synonyms(6-(1-(1-bis(4-fluorophenyl)methyl)piperazin-4-yl)-2-hydroxy-3-propanylthio)purine
4-(bis(4-fluorophenyl)methyl)-alpha-((9H-purin-6-ylthio)methyl)-1-piperazineethanol
carsatrin
RWJ 24517
RWJ-24517
Molecular FormulaC25H26F2N6OS
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
InChIInChI=1S/C25H26F2N6OS/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31)
InChIKeyJOMBZLFCXNSKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carsatrin for Cardiovascular Research: Sodium Channel Agonist with Non-cAMP Positive Inotropic Mechanism (CAS 125363-87-3)


Carsatrin (RWJ 24517), a purinylpiperazine derivative patented by Ortho Pharmaceutical Corp., is a cardiotonic and antiarrhythmic small molecule [1]. As a positive inotropic agent, Carsatrin increases twitch tension and prolongs action potential duration in ventricular muscle . Uniquely among many cardiotonics, Carsatrin does not affect Na⁺,K⁺-ATPase, adenylyl cyclase, phosphodiesterase isozymes, or cardiac myofilaments . Its positive inotropic effect is blocked by tetrodotoxin but not by adrenergic antagonists timolol, yohimbine, or prazosin, confirming a sodium channel-dependent mechanism independent of cAMP or adrenergic signaling .

Why Inotropic Agent Substitution Fails: Carsatrin's Non-PDE, Sodium Channel-Dependent Mechanism Precludes Direct Interchange


Carsatrin cannot be substituted with PDE3 inhibitors (e.g., milrinone, amrinone, enoximone), calcium sensitizers (e.g., pimobendan), or classic digitalis glycosides. PDE3 inhibitors elevate intracellular cAMP to increase contractility but also trigger pro-arrhythmic calcium overload and hypotension [1]. Carsatrin, in contrast, bypasses cAMP entirely via sodium channel agonism—a mechanism shared only with DPI 201-106 [2]. Among sodium channel modulators, Carsatrin demonstrates stereospecific activity differences between its enantiomers that materially affect experimental outcomes [3]. Furthermore, Carsatrin preserves hemodynamic stability by increasing contractile force and dP/dt without altering blood pressure or heart rate, a selectivity profile distinct from PDE inhibitors [4].

Quantitative Evidence Guide: Carsatrin's Differentiated Pharmacological Profile vs. In-Class Comparators


Stereospecific Sodium Current Modulation: (S)-Enantiomer Increases Peak Iₙₐ Whereas (R)-Enantiomer Is Inactive Up to 10 μM

Carsatrin's effects on cardiac sodium current (Iₙₐ) are stereospecific. RWJ 24517 (racemate) at 0.1–1 μM increases peak Iₙₐ and slows Iₙₐ decay, eliciting a large steady-state current. The (S)-enantiomer (0.1–3 μM) reproduces this effect, significantly increasing the slow time constant of Iₙₐ decay and the proportion of Iₙₐ decaying at the slow rate [1]. In contrast, the (R)-enantiomer at concentrations up to 10 μM does not induce a steady-state Iₙₐ component or increase peak Iₙₐ; only at 30 μM does (R)-enantiomer decrease peak Iₙₐ without the kinetic effects observed with the (S)-enantiomer [2]. This stereospecificity is a differentiating feature not documented for other sodium channel modulators such as DPI 201-106 [3].

Sodium channel pharmacology Stereoselectivity Electrophysiology

Concentration-Dependent Action Potential Prolongation: APD₉₀ Increased by ~45% at 0.1 μM

RWJ 24517 prolongs action potential duration (APD) in guinea pig ventricular myocytes in a concentration-dependent manner. At 0.01 μM, RWJ 24517 increased APD₉₀ by approximately 30%; at 0.1 μM, APD₉₀ increased by approximately 45% relative to control [1]. This prolongation occurs without suppression of either the rapid (I_Kr) or slow (I_Ks) components of delayed rectifier potassium current at 0.1 μM, though I_Kr reduction was observed at 1 μM [2]. The APD prolongation is attributed primarily to increased late sodium current rather than potassium channel blockade, distinguishing Carsatrin from Class III antiarrhythmics that act via I_Kr inhibition [3].

Cardiac electrophysiology Action potential duration Ventricular myocytes

Hemodynamic Selectivity: Increased Contractile Force and dP/dt Without Altering Blood Pressure or Heart Rate

In the SAR study that identified Carsatrin (compound 17) as the lead candidate among 6-substituted purine derivatives, the compound demonstrated high selectivity for increasing contractile force and dP/dt without affecting blood pressure or heart rate [1]. This selectivity profile is consistent with its presumed mechanism—modulation of cardiac sodium channel kinetics—and distinguishes Carsatrin from PDE3 inhibitors (e.g., milrinone), which produce vasodilation and reflex tachycardia via elevated cAMP [2]. The study selected Carsatrin as the development candidate from the entire purine series based on this favorable hemodynamic selectivity [3].

Hemodynamics Positive inotropy Cardiovascular selectivity

Mechanism of Action Differentiation: Sodium Channel Agonism Without PDE Inhibition or Adrenergic Involvement

Carsatrin's positive inotropic effect is blocked by tetrodotoxin (TTX) but not by adrenergic antagonists timolol (β-adrenoceptor), yohimbine (α₂-adrenoceptor), or prazosin (α₁-adrenoceptor) . Additionally, Carsatrin does not affect Na⁺,K⁺-ATPase, adenylyl cyclase, or phosphodiesterase isozymes . This mechanism-of-action profile—sodium channel agonism with no cAMP involvement—distinguishes Carsatrin from three major classes of inotropic agents: (1) PDE3 inhibitors (milrinone, amrinone, enoximone) which elevate cAMP [1]; (2) β-adrenergic agonists (dobutamine) which activate cAMP via receptors; and (3) cardiac glycosides (digoxin) which inhibit Na⁺,K⁺-ATPase [2].

Mechanism of action Sodium channel Signal transduction

Structural Differentiation: Thioether Linkage Superior to Oxygen and Nitrogen Isosteres in Purine Series

In the structure-activity relationship (SAR) study that produced Carsatrin, thioether-linked 6-substituted purine derivatives were superior to their oxygen and nitrogen isosteres for inotropic activity both in vitro and in vivo [1]. Substitution of electron-withdrawing groups on the benzhydryl moiety further increased potency [2]. Carsatrin (compound 17) was identified as the best compound from the entire synthesized series and selected as a potential development candidate based on its selective oral activity as a positive inotrope [3]. This structural optimization provides a chemically defined differentiation from other purine-based compounds.

Structure-activity relationship Medicinal chemistry Purine derivatives

Carsatrin (CAS 125363-87-3): Validated Research Applications for Sodium Channel Pharmacology and Cardiac Electrophysiology


Cardiac Sodium Channel Biophysics and Gating Kinetics

Use Carsatrin racemate or its (S)-enantiomer to investigate sodium channel-dependent positive inotropy and action potential prolongation. Carsatrin increases peak Iₙₐ at 0.1–1 μM, slows Iₙₐ decay kinetics, and elicits a steady-state sodium current—effects that are stereospecific to the (S)-enantiomer [1]. The (R)-enantiomer serves as an ideal negative control, showing no Iₙₐ increase at concentrations up to 10 μM . This enantiomeric pair enables controlled studies of sodium channel modulation in isolated ventricular myocytes [2].

cAMP-Independent Positive Inotropy Mechanistic Studies

Employ Carsatrin as a cAMP-independent positive inotropic probe. Carsatrin increases contractility without affecting adenylyl cyclase, phosphodiesterase isozymes, or adrenergic receptors [1]. Its inotropic effect is TTX-sensitive but insensitive to β-, α₁-, and α₂-adrenergic blockade . This makes Carsatrin a cleaner tool than PDE3 inhibitors (e.g., milrinone) for isolating sodium channel-mediated inotropic mechanisms without confounding cAMP signaling or reflex hemodynamic changes [2].

Action Potential Duration and Late Sodium Current Research

Apply Carsatrin to study late sodium current (Iₙₐ,L) and action potential duration prolongation. At 0.1 μM, Carsatrin increases APD₉₀ by approximately 45% in guinea pig ventricular myocytes, primarily via increased late sodium current rather than potassium channel blockade [1]. This distinguishes Carsatrin from Class III antiarrhythmics and enables dissection of sodium current contributions to repolarization . The compound is suitable for investigating Na⁺/Ca²⁺ exchanger-mediated calcium loading secondary to intracellular sodium accumulation [2].

Comparative Cardiotonic Pharmacology and Drug Discovery

Use Carsatrin as a reference sodium channel agonist in comparative pharmacology studies. Its thioether-linked purine scaffold, optimized benzhydryl substitution, and oral bioavailability make it a benchmark for evaluating novel sodium channel modulators [1]. Carsatrin's hemodynamic selectivity—increasing dP/dt without altering blood pressure or heart rate—provides a favorable comparator baseline against PDE inhibitors and calcium sensitizers in cardiovascular drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carsatrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.